![molecular formula C7H13N5O4S B1432250 N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate CAS No. 1417566-80-3](/img/structure/B1432250.png)
N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate
Overview
Description
“N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate” is a complex organic compound. It has the molecular formula C7H13N5O4S and a molecular weight of 263.28 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.27 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results . Its role is critical in the development and quality control of medications, where precise measurements of active ingredients are essential.
Analytical Chemistry
In analytical chemistry, N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate is used for chromatography and mass spectrometry . These techniques are vital for identifying and quantifying compounds, and the purity of this chemical is paramount for reliable data.
Biopharma Production
The compound finds application in biopharma production, where it may be involved in the synthesis of therapeutic agents . Its role can range from a reagent in chemical reactions to a potential intermediate in drug synthesis.
Cancer Research
Imidazole derivatives, like our compound of interest, show promise in cancer research as they can act as inhibitors for certain cellular processes . They are explored for their potential as cancer immunotherapeutic or antifibrotic agents.
Antimicrobial Activity
Imidazole compounds have been reported to exhibit a broad range of biological activities, including antibacterial and antifungal properties . This makes them valuable in the development of new antimicrobial drugs.
Anti-inflammatory and Analgesic Applications
Due to their chemical structure, imidazole derivatives are also investigated for their anti-inflammatory and analgesic effects . This opens up possibilities for new treatments in pain management and inflammatory diseases.
Antiviral and Antiprotozoal Therapeutics
The structural framework of imidazole is known to contribute to antiviral and antiprotozoal activities . Research into compounds like N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate could lead to novel therapies for viral and protozoal infections.
Safety and Hazards
properties
IUPAC Name |
sulfuric acid;2-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5.H2O4S/c8-6(9)12-7-10-4-2-1-3-5(4)11-7;1-5(2,3)4/h1-3H2,(H5,8,9,10,11,12);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRENYYCZTBRJNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N2)N=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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